molecular formula C16H24ClNO3 B2829500 N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride CAS No. 1048673-90-0

N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride

Cat. No.: B2829500
CAS No.: 1048673-90-0
M. Wt: 313.82
InChI Key: ZOCFEJGNVGCQCU-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride is a tertiary amine hydrochloride featuring a benzyl core substituted with methoxy and allyloxy groups, coupled with a tetrahydrofuran (THF)-derived methylamine moiety. This compound is structurally characterized by:

  • THF-derived side chain: The tetrahydrofuran-2-ylmethyl group introduces stereochemical complexity and enhances solubility in polar solvents.
  • Hydrochloride salt: Improves stability and crystallinity for handling in synthetic or pharmacological applications.

Its synthesis likely involves nucleophilic substitution or reductive amination, as evidenced by analogous protocols for similar benzylamine hydrochlorides (e.g., N-(3-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrochloride, synthesized via condensation of benzylamine and aldehyde precursors followed by HCl salt formation ).

Properties

IUPAC Name

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-3-8-20-15-7-6-13(10-16(15)18-2)11-17-12-14-5-4-9-19-14;/h3,6-7,10,14,17H,1,4-5,8-9,11-12H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCFEJGNVGCQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2CCCO2)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(allyloxy)-3-methoxybenzyl alcohol: This intermediate can be synthesized by reacting 4-hydroxy-3-methoxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate.

    Formation of N-(tetrahydrofuran-2-ylmethyl)amine: This intermediate is prepared by reacting tetrahydrofuran with formaldehyde and ammonium chloride under acidic conditions.

    Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amine. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The methoxybenzyl group can be reduced to a benzyl alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while reduction of the methoxybenzyl group can produce benzyl alcohol.

Scientific Research Applications

N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The allyloxy and methoxybenzyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The tetrahydrofuran-2-ylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 4-allyloxy-3-methoxybenzyl, tetrahydrofuran-2-ylmethyl ~353.8 Enhanced lipophilicity (logP ≈ 2.5); moderate aqueous solubility due to THF moiety
N-(4-methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrochloride 4-methoxybenzyl, 4-methoxyphenyl ~333.8 Higher crystallinity; reduced lipophilicity (logP ≈ 1.8) due to absence of allyloxy group
N-(2-thienylmethyl)-2-(2-thienyl)ethanamine hydrochloride Thiophene derivatives ~287.8 Lower molecular weight; increased polarity for π-stacking in heteroaromatic systems
SY081971 (N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine) Methoxyethyl, THF-methyl ~187.7 Simplified structure; higher solubility in THF/water mixtures

Functional Group Analogues

  • Allyloxy vs. Chloroalkoxy Derivatives: The allyloxy group in the target compound offers greater reactivity (e.g., in Michael addition or radical reactions) compared to chloroalkoxy analogues like N-(2-chloro-3-phenoxypropyl)amines, which exhibit higher electrophilicity but lower metabolic stability .
  • THF-Methyl vs. Cyclic Ether Alternatives :
    The THF-derived side chain enhances conformational flexibility compared to rigid furan or oxadiazole derivatives (e.g., 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines), which prioritize steric bulk for receptor binding .

Pharmacological and Physicochemical Comparisons

  • Solubility: The target compound’s THF moiety improves solubility in organic solvents (e.g., THF, acetonitrile) compared to purely aromatic amines like 4-aminobenzamide derivatives .
  • Binding Affinity: The allyloxy group may mimic natural substrates (e.g., tyrosine or phenylalanine derivatives) in enzyme inhibition, as seen in studies of 4-aminobenzoic acid analogues .
  • Stability : Hydrochloride salts of benzylamines (e.g., N-ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine hydrochloride) exhibit superior shelf-life compared to freebase counterparts, critical for industrial storage .

Structure-Activity Relationship (SAR) Insights

  • Allyloxy Group: Enhances hydrophobic interactions in lipid-rich environments, as observed in pesticide derivatives (e.g., methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) .
  • THF-Methyl Motif : Balances solubility and steric bulk, critical for blood-brain barrier penetration in CNS-targeting drugs .
  • Hydrochloride Salt : Reduces hygroscopicity compared to free amines, improving formulation stability .

Biological Activity

N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis, structure, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H24ClNO3C_{16}H_{24}ClNO_3, with a molecular weight of 313.82 g/mol. The compound features several functional groups, including:

  • Allyloxy group : Contributes to its reactivity and potential biological activity.
  • Methoxy group : Often associated with increased lipophilicity and bioavailability.
  • Tetrahydrofuran moiety : Imparts structural uniqueness and may influence pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the allyloxy and methoxy groups through etherification reactions.
  • Integration of the tetrahydrofuran moiety , which may involve cyclization reactions.
  • Purification via chromatography to ensure high yield and purity.

Biological Activity

Research into similar compounds suggests significant biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies on methoxy-substituted isoflavones indicate low micromolar growth inhibitory values in various cancer cell lines, suggesting that this compound might exhibit similar effects .
  • Neuroprotective Effects : Compounds containing tetrahydrofuran derivatives have been investigated for their neuroprotective properties in models of neurodegeneration, indicating potential therapeutic benefits in conditions like Alzheimer's disease.

The precise mechanism of action for this compound remains to be fully elucidated. However, it may involve:

  • Inhibition of key enzymes involved in tumor growth.
  • Modulation of signaling pathways related to cell survival and apoptosis.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antitumor Studies : A series of methoxylated isoflavones were synthesized and tested for their efficacy against breast and colon cancer cell lines, demonstrating significant growth inhibition .
  • Neuroprotective Research : Tetrahydrofuran derivatives have been shown to protect neurons from oxidative stress in vitro, suggesting potential applications in neurodegenerative diseases.

Data Summary

PropertyValue
Molecular FormulaC16H24ClNO3
Molecular Weight313.82 g/mol
Potential Biological ActivitiesAntitumor, Neuroprotective
Key Functional GroupsAllyloxy, Methoxy, Tetrahydrofuran

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via reductive amination using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions. Key intermediates include 4-(allyloxy)-3-methoxybenzaldehyde and tetrahydrofuran-2-ylmethylamine. Purification involves column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization in ethanol/ether .
  • Purity Optimization : Analytical techniques like HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C in DMSO-d6) ensure >95% purity. Trace impurities (e.g., unreacted aldehyde) are monitored via LC-MS .

Q. How is the structural integrity of this compound validated in research settings?

  • Analytical Workflow :

  • NMR : ¹H NMR (400 MHz, D2O) confirms the absence of free amine protons (δ 2.8–3.2 ppm for tetrahydrofuran-2-ylmethyl group; δ 6.7–7.1 ppm for aromatic protons).
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 336.2 (calculated: 336.19) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 56.3%, H: 7.2%, N: 4.2%) .

Q. What safety precautions are necessary when handling this compound?

  • Risk Mitigation : Conduct hazard assessments per Prudent Practices in the Laboratory (National Academies Press, 2011). Use fume hoods, nitrile gloves, and eye protection. Ames testing for mutagenicity is recommended, as structurally similar anomeric amides exhibit mutagenic potential .

Advanced Research Questions

Q. How does the compound’s dual functionality (allyloxy and tetrahydrofuran groups) influence its reactivity in cross-coupling reactions?

  • Mechanistic Insight : The allyloxy group enables Pd-catalyzed Suzuki-Miyaura couplings (e.g., with aryl boronic acids), while the tetrahydrofuran moiety stabilizes transition states via oxygen lone-pair interactions. Reaction optimization requires anhydrous conditions (e.g., THF, 60°C, 12 h) and Pd(PPh3)4 as a catalyst .
  • Data Contradictions : Conflicting reports exist on regioselectivity in allyloxy group reactions. DFT calculations suggest steric hindrance from the methoxybenzyl group directs coupling to the para position .

Q. What strategies resolve discrepancies in biological activity data across in vitro and in vivo studies?

  • Case Study : In vitro assays (e.g., kinase inhibition IC50 = 1.2 μM) may not correlate with in vivo efficacy due to poor blood-brain barrier penetration. Solutions include:

  • Prodrug Design : Esterification of the tertiary amine to enhance lipophilicity.
  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma and tissue concentrations (LLOQ: 5 ng/mL) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors). Key interactions: hydrogen bonding between the methoxy group and Thr194; hydrophobic contacts with tetrahydrofuran .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

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